molecular formula C21H27N7Na2O14P2 B1649369 Disodium nicotinamide adenine dinucleotide CAS No. 606-68-8

Disodium nicotinamide adenine dinucleotide

Cat. No.: B1649369
CAS No.: 606-68-8
M. Wt: 709.4 g/mol
InChI Key: QRGNQKGQENGQSE-WUEGHLCSSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: NADH Disodium Salt Hydrate is typically synthesized through enzymatic reduction of NAD+ (nicotinamide adenine dinucleotide) using specific dehydrogenases such as malic dehydrogenase and lactic dehydrogenase. These enzymes catalyze the reversible transfer of a hydride ion from substrates like malate or lactate to NAD+, forming NADH .

Industrial Production Methods: In industrial settings, NADH Disodium Salt Hydrate is produced through fermentation processes involving microorganisms that naturally produce NADH. The compound is then extracted and purified using various chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: NADH Disodium Salt Hydrate primarily undergoes oxidation-reduction reactions. It acts as a reducing agent, donating electrons to various substrates in metabolic pathways .

Common Reagents and Conditions:

Major Products: The major product of NADH oxidation is NAD+, while the reduction of NAD+ results in the formation of NADH .

Mechanism of Action

NADH Disodium Salt Hydrate functions as a coenzyme for a large number of oxidoreductases. It participates in catabolic processes by donating electrons, which are transferred through the electron transport chain to produce ATP, the primary energy currency of the cell. NADH also plays a role in cell signaling events, such as the DNA damage response, by serving as a substrate for poly (ADP-ribose) polymerases (PARPs) .

Comparison with Similar Compounds

Uniqueness: NADH Disodium Salt Hydrate is unique due to its specific role as an electron donor in catabolic processes and its involvement in various cellular signaling pathways. Its reduced form allows it to participate in redox reactions essential for energy production and metabolic regulation .

Biological Activity

Disodium nicotinamide adenine dinucleotide (NAD) is a vital coenzyme found in all living cells, playing a crucial role in various biological processes, including metabolism, energy production, and cellular signaling. This article delves into the biological activity of NAD, highlighting its functions, mechanisms, and implications in health and disease.

Structure and Forms of NAD

NAD exists in two primary forms: oxidized (NAD+^+) and reduced (NADH). It is composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing nicotinamide. This structure allows NAD to participate effectively in redox reactions, accepting and donating electrons during metabolic processes .

Biological Functions

1. Redox Reactions
NAD plays a central role in redox reactions within cellular metabolism. It acts as an electron carrier, facilitating the transfer of electrons from one molecule to another. This is essential for ATP production through oxidative phosphorylation in mitochondria .

2. Enzymatic Co-factor
NAD serves as a cofactor for various enzymes, including dehydrogenases and sirtuins, which are involved in critical cellular functions such as DNA repair and gene expression regulation . Sirtuins utilize NAD+^+ to remove acetyl groups from proteins, influencing cellular aging and metabolism.

3. Cellular Signaling
Beyond its metabolic roles, NAD also functions as a signaling molecule. It is involved in calcium signaling pathways and can influence cellular responses to stress . The depletion of NAD+^+ has been linked to increased oxidative stress and inflammation, contributing to various diseases.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of NAD supplementation:

  • Oxidative Stress Reduction : A study demonstrated that enhancing NAD+^+ levels could significantly reduce oxidative damage in tissues such as the brain, suggesting potential benefits for neurodegenerative conditions .
  • Substance Use Disorder (SUD) : Clinical trials have indicated that NAD infusions may help alleviate withdrawal symptoms in individuals with SUD by restoring dopaminergic homeostasis . This approach could provide a novel treatment strategy for addiction.
  • Mitochondrial Function : Research shows that exogenous NAD+^+ can boost mitochondrial activity and DNA synthesis at concentrations above 80 µM. However, prolonged exposure may lead to adverse effects such as cell cycle arrest .

Implications for Health

The biological activity of NAD has significant implications for health:

  • Aging : As organisms age, NAD+^+ levels decline, which is associated with various age-related diseases. Restoring NAD levels through supplementation may enhance longevity and improve health outcomes .
  • Metabolic Disorders : Given its role in metabolism, maintaining adequate NAD levels could be crucial in managing metabolic disorders such as obesity and diabetes .

Properties

CAS No.

606-68-8

Molecular Formula

C21H27N7Na2O14P2

Molecular Weight

709.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

QRGNQKGQENGQSE-WUEGHLCSSA-L

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Key on ui other cas no.

606-68-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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